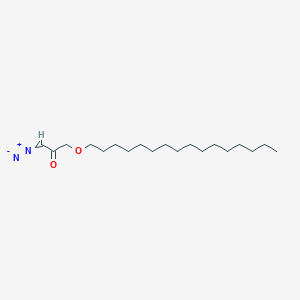
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate is a chemical compound with a unique structure that includes a diazonium group and a hexadecyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of 3-(hexadecyloxy)prop-1-en-2-ol with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under cold conditions to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.
Coupling Reactions: Aromatic amines or phenols are used as coupling partners, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or thiolated derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the modification of surfaces and the creation of functionalized materials.
Biological Studies: Investigated for its potential use in drug development and as a biochemical reagent.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution, coupling, and reduction reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, often involving nucleophilic attack or electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazonio-3-(octadecyloxy)prop-1-en-2-olate
- 1-Diazonio-3-(dodecyloxy)prop-1-en-2-olate
- 1-Diazonio-3-(tetradecyloxy)prop-1-en-2-olate
Uniqueness
1-Diazonio-3-(hexadecyloxy)prop-1-en-2-olate is unique due to its specific alkoxy substituent, which imparts distinct physical and chemical properties
Properties
CAS No. |
88348-25-8 |
|---|---|
Molecular Formula |
C19H36N2O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-diazo-3-hexadecoxypropan-2-one |
InChI |
InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-19(22)17-21-20/h17H,2-16,18H2,1H3 |
InChI Key |
PJATZRJJWDWKAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















